molecular formula C17H18N2O2 B5739102 N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide

Cat. No.: B5739102
M. Wt: 282.34 g/mol
InChI Key: FIZSBYPWZREXDS-UHFFFAOYSA-N
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Description

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Properties

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-4-6-13(7-5-12)16(20)18-15-10-8-14(9-11-15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZSBYPWZREXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are amines and alcohols.

    Substitution: The major products are nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide
  • N-{4-[(dimethylamino)carbonyl]phenyl}-4-chlorobenzamide

Uniqueness

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.

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